1,3-Dithiane-2-butanal, 2-(methyldiphenylsilyl)-
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Overview
Description
1,3-Dithiane-2-butanal, 2-(methyldiphenylsilyl)- is a specialized organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used as protective groups for carbonyl compounds in organic synthesis. The presence of the methyldiphenylsilyl group adds unique properties to this compound, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithianes can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst .
Industrial Production Methods
Industrial production of 1,3-Dithiane-2-butanal, 2-(methyldiphenylsilyl)- typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiane-2-butanal, 2-(methyldiphenylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: LiAlH4, NaBH4, H2/Ni, Zn/HCl.
Substitution: RLi, RMgX, RCuLi, enolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons .
Scientific Research Applications
1,3-Dithiane-2-butanal, 2-(methyldiphenylsilyl)- has several applications in scientific research:
Chemistry: Used as a protective group for carbonyl compounds and in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Dithiane-2-butanal, 2-(methyldiphenylsilyl)- involves its ability to act as a protective group for carbonyl compounds. The dithiane ring stabilizes the carbonyl group, preventing unwanted reactions during synthetic processes. The methyldiphenylsilyl group further enhances the stability and reactivity of the compound, allowing for selective transformations .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler dithiane compound without the methyldiphenylsilyl group.
2-Methyl-1,3-dithiane: Contains a methyl group instead of the methyldiphenylsilyl group.
1,3-Dithiolane: Similar structure but with a five-membered ring.
Uniqueness
1,3-Dithiane-2-butanal, 2-(methyldiphenylsilyl)- is unique due to the presence of the methyldiphenylsilyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high selectivity and stability .
Properties
CAS No. |
162318-12-9 |
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Molecular Formula |
C21H26OS2Si |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
4-[2-[methyl(diphenyl)silyl]-1,3-dithian-2-yl]butanal |
InChI |
InChI=1S/C21H26OS2Si/c1-25(19-11-4-2-5-12-19,20-13-6-3-7-14-20)21(15-8-9-16-22)23-17-10-18-24-21/h2-7,11-14,16H,8-10,15,17-18H2,1H3 |
InChI Key |
UBCLMUQSCAENGS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3(SCCCS3)CCCC=O |
Origin of Product |
United States |
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